Bicyclo[3.1.0]hexan-6-amine
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Overview
Description
Bicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexan-6-amine typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for bicyclo[31The use of photoredox catalysis and efficient synthesis of reaction partners are key factors in optimizing industrial production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions are possible, especially at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Bicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. For example, as an inhibitor of mycobacterial galactofuranosyltransferase, it mimics the donor substrate UDP-galactofuranose, thereby interfering with the biosynthesis of mycobacterial galactan . This inhibition can disrupt the cell wall structure of mycobacteria, making it a potential target for antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A nitrogen-containing bicyclic compound used in antiviral medications.
Uniqueness
Bicyclo[3.1.0]hexan-6-amine is unique due to its specific ring structure and the presence of an amine group, which makes it highly reactive and versatile in various chemical reactions. Its high ring strain also makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
61888-99-1 |
---|---|
Molecular Formula |
C6H11N |
Molecular Weight |
97.16 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C6H11N/c7-6-4-2-1-3-5(4)6/h4-6H,1-3,7H2 |
InChI Key |
JJGAHPCJQQSLTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C2N |
Origin of Product |
United States |
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